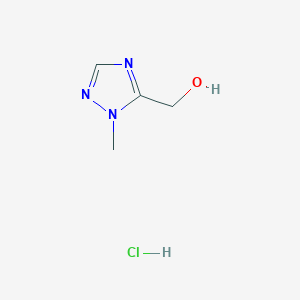![molecular formula C16H19NO2 B2485491 {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine CAS No. 1001587-28-5](/img/structure/B2485491.png)
{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis routes for related compounds often involve the reaction of phenoxymethyl derivatives with amines or other reagents to introduce the desired functional groups. For instance, the synthesis of 2-((4-ethylphenoxy)methyl)benzoylthioureas involved reacting 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with primary aromatic amines, showcasing a method that could potentially be adapted for synthesizing "{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine" derivatives (Limban et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, is crucial for confirming the structure of synthesized compounds. Techniques such as IR, 1H NMR, and 13C NMR spectroscopy provide detailed insights into the molecular structure and have been employed in related studies to confirm the structures of synthesized compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine" can be inferred from studies on similar compounds, which demonstrate reactions such as oxidative aminocarbonylation and intramolecular conjugate addition, highlighting the compound's versatility in forming a variety of derivatives (Gabriele et al., 2006).
Scientific Research Applications
Synthesis of Ureido Sugars and Derivatives : This compound has been used in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. These compounds have potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Synthesis of Formylphenyl Derivatives : Research has explored the synthesis of formylphenyl derivatives of ethyl nicotinates using similar compounds. These derivatives have applications in developing new chemical entities with potential biological activities (Shatirova & Nagieva, 2020).
Herbicide Synthesis : The compound has been used in the synthesis of optically active propionamide derivatives, which have shown potential as herbicides. This indicates its utility in agricultural chemistry (József Κöνér et al., 2002).
Antimicrobial Properties : Studies have been conducted on the synthesis and antimicrobial properties of certain derivatives, showing effectiveness against various bacterial and fungal strains. This suggests its use in developing new antimicrobial agents (Limban et al., 2011).
Corrosion Inhibition : Research involving amine derivative compounds, similar to the one , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This has implications for material science and industrial applications (Boughoues et al., 2020).
Electrochemical C-H Amination : The electrochemical C-H amination of phenoxy acetates, which include compounds similar to the one , has been studied for efficient and sustainable access to heterocycles. This is relevant in green chemistry and sustainable practices (Wesenberg et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-11-12-18-15-7-9-16(10-8-15)19-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSIFAPFMHLCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)

